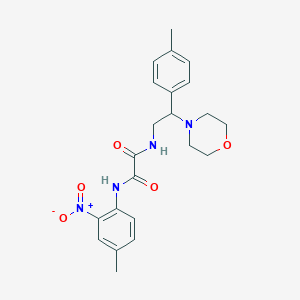
N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, also known as MNPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MNPA is a small molecule inhibitor that targets a specific protein, and it has been found to have promising effects in scientific research.
Aplicaciones Científicas De Investigación
Optical Storage and Birefringence in Polymers
Research on compounds with nitrophenyl groups, such as in the study by Meng et al. (1996), has demonstrated the application of azo polymers for reversible optical storage. The cooperative motion of polar side groups in amorphous polymers, facilitated by interactions between azo and nitrophenyl side groups, enables photoinduced birefringence. This phenomenon is essential for developing materials with high optical storage capacity and reversible data recording capabilities (Meng, Natansohn, Barrett, & Rochon, 1996).
Selective Extraction of Metal Ions
Compounds containing nitrophenyl and morpholino groups have been studied for their ability to selectively extract metal ions, as demonstrated by Zhang et al. (2016). They developed a novel ligand combining hard O-donor and soft N-donors for the selective extraction of UO2^2+ from HNO3 media. This research highlights the potential application of such compounds in the separation of actinides from lanthanides, critical for nuclear waste management and recycling processes (Zhang, Yuan, Chai, & Shi, 2016).
Catalytic and Enzymatic Mimicry
The synthesis and reactivity of compounds with nitroso and morpholine groups offer insights into their use in catalytic processes and as enzyme mimics. For example, the synthesis of oxime derivatives incorporating succinimid and morpholin groups and their application as fluorescent probes for hypoxic cells underscores the versatility of these compounds in biochemical research. Such derivatives can serve as enzymatic mimics or probes in studying cellular processes, highlighting the role of nitrophenyl and morpholino functionalities in developing novel biochemical tools (Feng et al., 2016).
Conformational Studies and Drug Development
Conformational analyses of saturated heterocycles, including morpholine N-oxides, reveal the impact of structural orientation on biological activity. Studies such as those by Cook, Katritzky, and Mañas (1971) provide foundational knowledge for designing drugs with enhanced efficacy and specificity. Understanding the conformational preferences and reactivities of compounds with nitrophenyl and morpholino groups aids in the rational design of pharmacological agents (Cook, Katritzky, & Mañas, 1971).
Propiedades
IUPAC Name |
N'-(4-methyl-2-nitrophenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-15-3-6-17(7-4-15)20(25-9-11-31-12-10-25)14-23-21(27)22(28)24-18-8-5-16(2)13-19(18)26(29)30/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGPTRYQHQPBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-])N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2826755.png)
![1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B2826757.png)
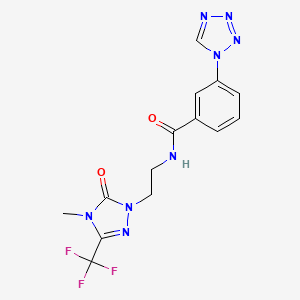
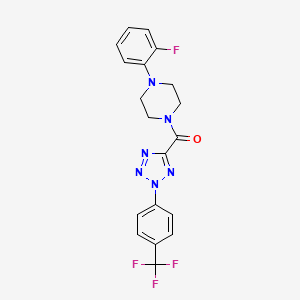
![6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether](/img/structure/B2826761.png)
![3-allyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826762.png)
![2-Methyl-4-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2826764.png)

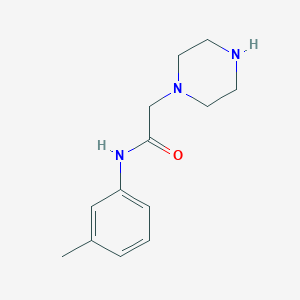

![[1-(Cyclopropylmethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2826771.png)
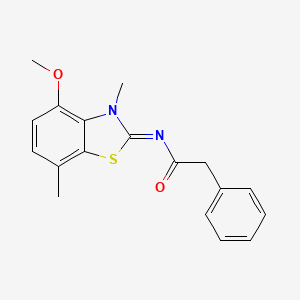
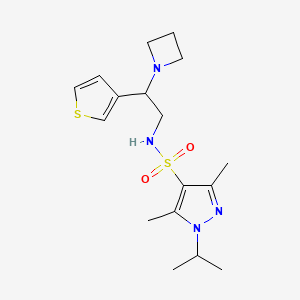
![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2826774.png)